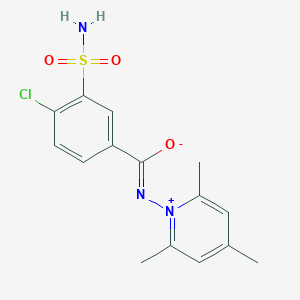

![molecular formula C8H7ClN2O B107362 5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 15965-71-6](/img/structure/B107362.png)

5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

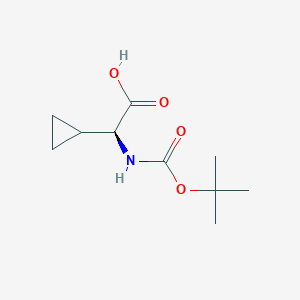

5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a benzimidazole derivative . Benzimidazole derivatives are often used in the synthesis of a wide range of pharmaceutical agents .

Synthesis Analysis

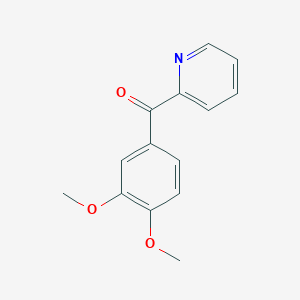

The synthesis of benzimidazole derivatives can be achieved through a general, inexpensive, and versatile method involving the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl) (phenyl)methanone can be obtained .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized by UV-Vis spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction .Chemical Reactions Analysis

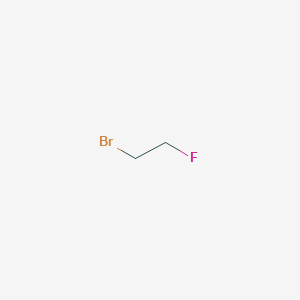

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using density functional theory (DFT/B3LYP) methods and TZVP basis set calculations .Scientific Research Applications

Synthesis of Imidazoles

Benzimidazole derivatives, including “5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one” and “6-chloro-3-methyl-1H-benzimidazol-2-one”, are key components in the synthesis of substituted imidazoles . These heterocycles are used in a variety of everyday applications .

Pharmaceutical Applications

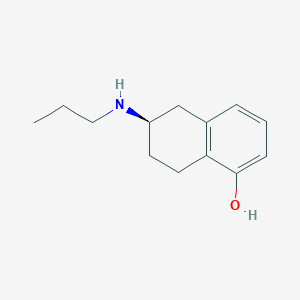

Benzimidazole derivatives are frequently used in small molecule drugs listed by the United States Food and Drug Administration . They are used in various pharmaceutical agents such as Angiotensin II receptor blockers and Anthelmintic agents .

Antitumor Activities

Some benzimidazole derivatives have shown moderate to high inhibitory activities against various tumor cell lines . They exhibit lower cytotoxicities against normal cell lines compared to certain drugs .

Antimicrobial Activities

Benzimidazole derivatives have been found to show good antimicrobial activity against certain microorganisms . For example, some compounds have shown significant activity against E. coli, B. subtilis, C. albicans, A. niger, Aspergillus flavus .

Anticancer Activities

Certain benzimidazole derivatives have shown significant activity against human prostate cancer cell line DU-145 . They effectively inhibit microtubule assembly formation in DU-145 .

Antioxidative Activities

Some benzimidazole derivatives have shown efficient antioxidative activity in the cellular system . This makes them potential candidates for the development of antioxidative drugs .

Mechanism of Action

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been reported to interact with a variety of biological targets, including enzymes, receptors, and proteins .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function .

Biochemical Pathways

Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been reported to exert a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzimidazole derivatives .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-chloro-3-methyl-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABAVTWKCRNJIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)